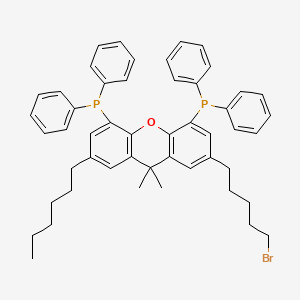
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): is a complex organic compound that features a xanthene core substituted with bromopentyl, hexyl, and diphenylphosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Bromopentyl Group: The bromopentyl group can be introduced via a nucleophilic substitution reaction, where a suitable xanthene derivative is reacted with 1-bromopentane in the presence of a base.
Addition of the Hexyl Group: The hexyl group can be added through a similar nucleophilic substitution reaction, using 1-hexyl bromide as the alkylating agent.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.
Reduction: Reduction reactions can occur at the bromopentyl group, converting it to a pentyl group.
Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of pentyl-substituted derivatives.
Substitution: Formation of azide or cyanide-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) exerts its effects depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst.
Bioconjugation: It forms covalent bonds with biomolecules, enabling the study of biological interactions.
Drug Development: It interacts with specific molecular targets, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(triphenylphosphine)
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide)
Uniqueness
- Electronic Properties : The presence of diphenylphosphine groups provides unique electronic properties compared to triphenylphosphine derivatives.
- Reactivity : The compound’s reactivity is influenced by the specific substituents on the xanthene core, making it distinct from other similar compounds.
Properties
Molecular Formula |
C50H53BrOP2 |
|---|---|
Molecular Weight |
811.8 g/mol |
IUPAC Name |
[2-(5-bromopentyl)-5-diphenylphosphanyl-7-hexyl-9,9-dimethylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H53BrOP2/c1-4-5-6-12-23-38-34-44-48(46(36-38)53(40-25-14-7-15-26-40)41-27-16-8-17-28-41)52-49-45(50(44,2)3)35-39(24-13-11-22-33-51)37-47(49)54(42-29-18-9-19-30-42)43-31-20-10-21-32-43/h7-10,14-21,25-32,34-37H,4-6,11-13,22-24,33H2,1-3H3 |
InChI Key |
HHOVBZXNAPCNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















